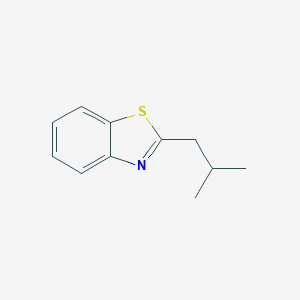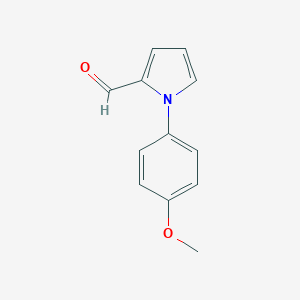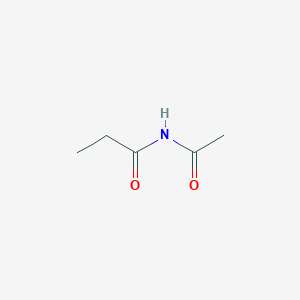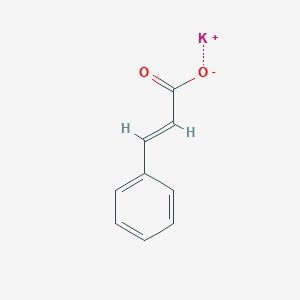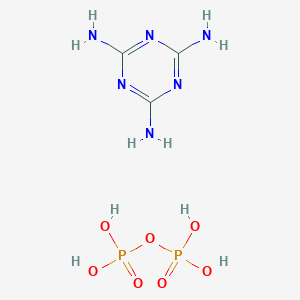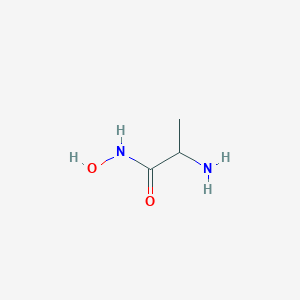
2-氨基-N-羟基丙酰胺
描述
2-amino-N-hydroxypropanamide, also known as 2-Amino-3-hydroxypropionamide, is an organic compound that is widely used in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and has a melting point of 146-148°C. 2-Amino-N-hydroxypropanamide is a versatile compound that can be used in a variety of scientific applications, including organic synthesis, biochemistry, and pharmaceutical research.
科学研究应用
化学物种和密度泛函理论(DFT)研究:
- 在Duarte等人(2013)的研究中,研究了2-氨基-N-羟基丙酰胺和钒(V)在水溶液中的化学物种。利用DFT,该研究提供了在平衡时形成的物种的热力学性质和核磁共振化学位移的见解,对我们理解水溶液中金属络合物物种的贡献 (Duarte et al., 2013)。
抗真菌肽研究:
- Flores-Holguín等人(2019)利用计算肽物理学和概念密度泛函理论探索了新抗真菌三肽的分子性质和结构。这项研究有助于药物设计,特别是在预测新抗真菌肽的pKa值和生物活性评分方面 (Flores-Holguín等人,2019)。
设计抗癌药物:
- Kumar等人(2009)合成了一系列功能化氨基酸衍生物,包括基于2-氨基-N-羟基丙酰胺的衍生物,并对它们在人类癌细胞系中的细胞毒性进行了评估。这项研究突出了这些化合物在开发新的抗癌药物中的潜力 (Kumar et al., 2009)。
与金属形成络合物:
- Leporati(1988)对2-氨基-N-羟基丙酰胺与水溶液中各种金属离子形成络合物进行了电位滴定研究。这项研究对理解氨基羟羧酸的螯合性质及其在生物和制药领域中的潜在应用具有重要意义 (Leporati, 1988)。
氢键框架结构:
- Ferguson和Glidewell(2001)报道了N-羟基丙酰胺的结晶,与2-氨基-N-羟基丙酰胺密切相关,展示了其形成三维氢键框架的能力。这一发现对于设计新型晶体结构和材料具有相关性 (Ferguson & Glidewell, 2001)。
多巴胺激动剂:
- Ramsby等人(1989)合成了2-氨基和2-卤代基的阿波啶,包括2-氨基-N-羟基丙酰胺衍生物,并评估了它们对多巴胺D-2受体的亲和力。这项研究有助于理解在神经系统疾病治疗剂开发中的结构活性关系 (Ramsby et al., 1989)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
The primary targets of 2-amino-N-hydroxypropanamide are metal ions, including vanadium (V), manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II), iron (III), and aluminium (III) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
2-amino-N-hydroxypropanamide interacts with its targets by forming complexes. The formation of these complexes depends on the pH of the environment . For instance, in the case of vanadium (V), complexes are formed between VO2+ and the β-alaninehydroxamate anion (L–) in the pH range 2.5–10.5 . The complexes can be either protonated or deprotonated, forming positively charged, neutral, or negatively charged species .
Pharmacokinetics
Its ability to form complexes with metal ions suggests that it may have unique pharmacokinetic properties influenced by these interactions .
Result of Action
The result of 2-amino-N-hydroxypropanamide’s action is the formation of complexes with metal ions. These complexes can influence the activity of metal-dependent enzymes and signaling pathways, potentially leading to changes at the molecular and cellular levels .
Action Environment
The action of 2-amino-N-hydroxypropanamide is influenced by environmental factors such as pH. The formation of complexes between 2-amino-N-hydroxypropanamide and metal ions is pH-dependent . Therefore, changes in the pH of the environment can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
2-amino-N-hydroxypropanamide plays a significant role in biochemical reactions, particularly in its interactions with metal ions. It forms complexes with various metal ions such as manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II), iron (III), and aluminium (III) in aqueous solutions . These interactions are crucial for understanding the compound’s biochemical properties. For instance, copper (II) forms the most stable complexes with 2-amino-N-hydroxypropanamide, involving both oxygen and nitrogen donor atoms of the ligand . The coordination of hydroxamate oxygens is suggested in both iron (III) and aluminium (III) systems .
Cellular Effects
2-amino-N-hydroxypropanamide influences various cellular processes and functions. It interacts with vanadium (V) in aqueous solutions, forming complexes that affect cellular metabolism . These interactions can alter cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of complexes between vanadium (V) and 2-amino-N-hydroxypropanamide can lead to changes in the pH-dependent stability of the complexes, which in turn affects cellular processes .
Molecular Mechanism
The molecular mechanism of 2-amino-N-hydroxypropanamide involves its binding interactions with biomolecules and metal ions. The compound forms stable complexes with metal ions such as copper (II), nickel (II), and cobalt (II), which involve chelation via the hydroxamate moiety and the amino group . These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and the nature of the complex formed. For instance, the coordination of nitrogen atoms in the planar complexes present in the nickel (II) system suggests a specific binding interaction that influences the compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-hydroxypropanamide can change over time due to its stability and degradation. Studies have shown that the compound forms different metal complexes depending on the pH and the metal ion present . These complexes can undergo changes in stability and composition over time, affecting their long-term effects on cellular function. For example, the formation of mixed hydroxo complexes with iron (III) below pH 3 suggests that the compound’s stability and interactions can vary significantly over time .
Dosage Effects in Animal Models
The effects of 2-amino-N-hydroxypropanamide vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For instance, the formation of stable complexes with copper (II) at higher concentrations can lead to enzyme inhibition and potential toxicity . Conversely, lower doses may promote beneficial interactions with metal ions, enhancing cellular metabolism and function.
Metabolic Pathways
2-amino-N-hydroxypropanamide is involved in various metabolic pathways, particularly those involving metal ions. The compound interacts with enzymes and cofactors that play a role in metal ion metabolism, affecting metabolic flux and metabolite levels . For example, the coordination of hydroxamate oxygens in the iron (III) and aluminium (III) systems suggests that the compound is involved in metabolic pathways related to metal ion homeostasis .
Transport and Distribution
The transport and distribution of 2-amino-N-hydroxypropanamide within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions suggests that it may be transported and distributed in association with these ions . This can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-amino-N-hydroxypropanamide is influenced by its interactions with metal ions and other biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the formation of planar complexes with nickel (II) suggests that the compound may localize to specific subcellular regions where these interactions occur .
属性
IUPAC Name |
2-amino-N-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAQJFBTHFOHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15465-70-0 | |
| Record name | NSC3839 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amino-N-hydroxypropanamide interact with metal ions, and what are the implications of this interaction?
A1: 2-amino-N-hydroxypropanamide (ahpr) acts as a bidentate ligand, primarily coordinating to metal ions through its hydroxamate moiety (NHO-) and amino group (NH2) [, , ]. The specific coordination mode and the resulting complex stability are influenced by factors like pH and the specific metal ion involved. For instance, with copper(II), nickel(II), and cobalt(II), chelation occurs via both the hydroxamate and amino groups []. In contrast, vanadium(V) complexes primarily involve interactions with the deprotonated β-alaninehydroxamate anion (L-) over a wide pH range (2.5-10.5) []. These metal-ahpr complexes have been proposed as models for understanding substratum-metal bonding in biological systems due to the presence of similar interactions in metalloenzymes []. This is particularly relevant for iron(III) and aluminium(III), where ahpr forms stable complexes, even at low pH levels relevant to biological systems [].
Q2: Can you provide more details about the structure and spectroscopic characterization of 2-amino-N-hydroxypropanamide and its metal complexes?
A2: 2-amino-N-hydroxypropanamide (C3H8N2O2) has a molecular weight of 104.11 g/mol. While its basic structure is well-defined, characterizing the specific geometries and electronic properties of its metal complexes often requires multiple spectroscopic techniques. For instance, UV-Vis spectroscopy helps identify different metal(II)-ahpr complexes formed at varying pH levels []. Additionally, Gaussian analysis of the resolved absorption bands provides insights into the coordination sphere around the metal ions []. Furthermore, 51V NMR spectroscopy, coupled with DFT calculations, has been crucial in elucidating the structure and speciation of vanadium(V) complexes with ahpr in solution [].
Q3: How do the structural features of 2-amino-N-hydroxypropanamide influence its complexation with different metal ions?
A3: The presence of both a hydroxamate group and an amino group within the 2-amino-N-hydroxypropanamide molecule contributes to its ability to chelate metal ions. The relative stability of the formed complexes varies depending on the metal ion. For example, copper(II) forms the most stable complexes among the divalent metal ions investigated []. This observation suggests that both oxygen and nitrogen donor atoms are involved in coordination with copper(II), potentially leading to square planar complexes []. In contrast, nickel(II) complexes are suggested to primarily involve coordination through the nitrogen atoms, resulting in planar complexes with potentially lower stability compared to their copper(II) counterparts []. These variations highlight the influence of both the ligand's structure and the metal ion's properties on the complex formation and stability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)

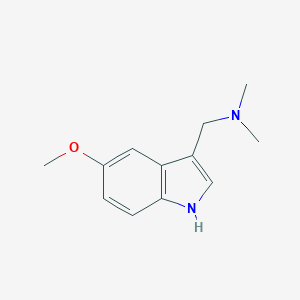

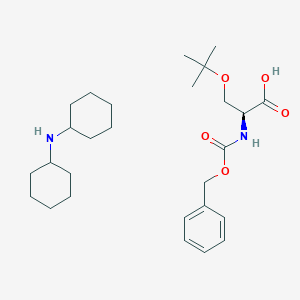
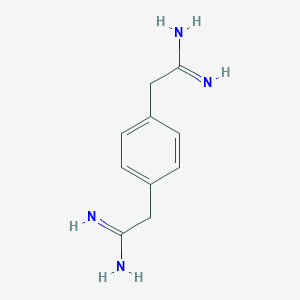
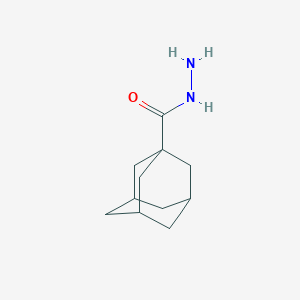
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
